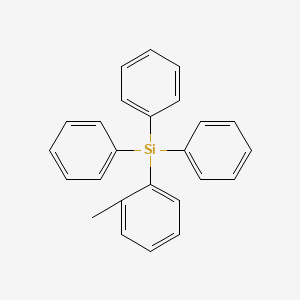
N-(2,4-Dichlorobenzoyl)-N'-phenylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-Dichlorobenzoyl)-N’-phenylurea is an organic compound that belongs to the class of benzoylureas It is characterized by the presence of a dichlorobenzoyl group attached to a phenylurea moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-Dichlorobenzoyl)-N’-phenylurea typically involves the reaction of 2,4-dichlorobenzoyl chloride with phenylurea. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the production of N-(2,4-Dichlorobenzoyl)-N’-phenylurea may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
N-(2,4-Dichlorobenzoyl)-N’-phenylurea undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing chlorine atoms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in an organic solvent like dimethylformamide (DMF) are commonly used.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide, facilitate the hydrolysis reaction.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used. For example, using methanol as a nucleophile can yield methyl 2,4-dichlorobenzoate.
Hydrolysis: The major products are 2,4-dichlorobenzoic acid and phenylurea.
Applications De Recherche Scientifique
N-(2,4-Dichlorobenzoyl)-N’-phenylurea has several applications in scientific research:
Mécanisme D'action
The mechanism of action of N-(2,4-Dichlorobenzoyl)-N’-phenylurea involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or disrupt cellular processes by binding to active sites or interfering with metabolic pathways. For instance, it may act as an inhibitor of enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2,4-Dichlorobenzoyl)phosphoric triamides: These compounds share the dichlorobenzoyl group but differ in their phosphoric triamide structure.
2,4-Dichlorobenzoyl chloride: This is a precursor in the synthesis of N-(2,4-Dichlorobenzoyl)-N’-phenylurea and has similar reactivity.
Uniqueness
Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
853317-44-9 |
|---|---|
Formule moléculaire |
C14H10Cl2N2O2 |
Poids moléculaire |
309.1 g/mol |
Nom IUPAC |
2,4-dichloro-N-(phenylcarbamoyl)benzamide |
InChI |
InChI=1S/C14H10Cl2N2O2/c15-9-6-7-11(12(16)8-9)13(19)18-14(20)17-10-4-2-1-3-5-10/h1-8H,(H2,17,18,19,20) |
Clé InChI |
NZEXVVJBKKHMER-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NC(=O)NC(=O)C2=C(C=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-[4-(3-acetamidophenoxy)butoxy]phenyl]acetamide](/img/structure/B11954046.png)
![3-[(4-Nitrobenzoyl)amino]phenyl 4-nitrobenzoate](/img/structure/B11954050.png)
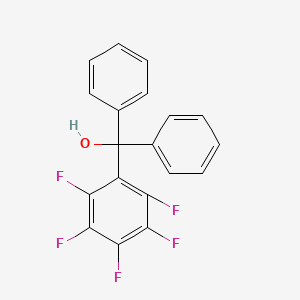

![6-(phenylsulfanyl)-1H,3H-benzo[de]isochromene-1,3-dione](/img/structure/B11954058.png)
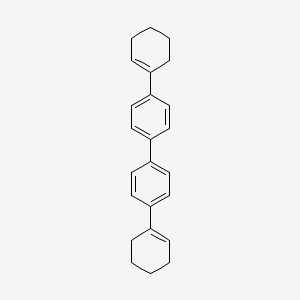
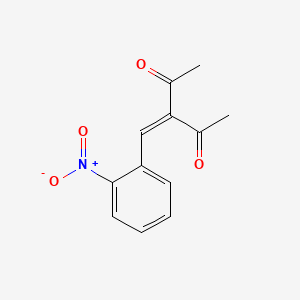

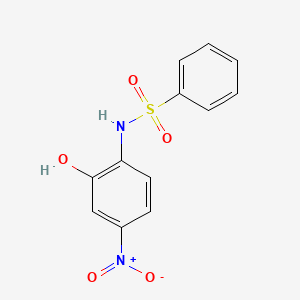

![(3-Methyl-3-bicyclo[2.2.1]heptanyl) 4-nitrobenzoate](/img/structure/B11954108.png)

